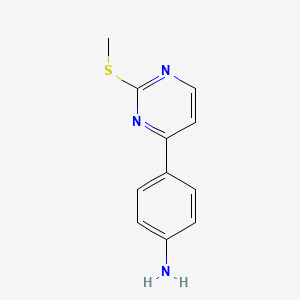

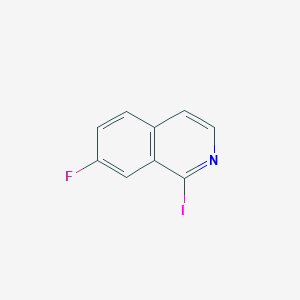

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray study . The title compound was obtained by reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the transformation of 5-acetyl-4-aminopyrimidines into pyrido [2,3- d ]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “1- (3,4-dichlorophenyl)-2- [2- (methylsulfanyl)-4-pyrimidinyl]ethanone” has a melting point of 135 - 136°C .Applications De Recherche Scientifique

1. Domino Reaction and Molecular Interaction Studies

In a study by Erkin & Ramsh (2014), they examined the reaction of a similar compound to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine. The study focused on its interaction with heterocyclic CH acids, observing the cleavage of the substrate and formation of substituted pyrazoles and anilines, highlighting potential applications in synthesizing complex organic compounds.

2. Synthesis and Antimicrobial Activity

Mallikarjunaswamy et al. (2017) investigated the synthesis of this compound derivatives. They studied their in vitro antimicrobial activity, demonstrating the compound's potential utility in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

3. Electrophoretic Separation in Pharmaceutical Analysis

The work of Ye et al. (2012) involved the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including a compound structurally similar to this compound. This study contributes to the field of pharmaceutical analysis, particularly in the quality control of complex drug formulations.

4. Structural and Crystallographic Studies

Glidewell et al. (2003) conducted a study on the benzylation and nitrosation of a compound closely related to this compound. They focused on its crystal structure and molecular interactions, which is significant for understanding the compound's physical and chemical properties (Glidewell et al., 2003).

5. Anticancer Activity and DNA Interaction

Singla et al. (2017) explored a series of compounds including this compound for their anticancer activities. Their study revealed the potential of these compounds to induce apoptosis and inhibit topoisomerase IIα, an important target in cancer therapy. The compounds also showed significant interaction with ct-DNA and bovine serum albumin, suggesting a mechanism of action (Singla et al., 2017).

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and are components of many biologically active compounds, making them important pharmacophores for the development of new drugs .

Mode of Action

It is known that the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1h-pyrazol-5-ol with heterocyclic ch acids is accompanied by a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline .

Biochemical Pathways

It is known that pyrimidine derivatives can affect a wide range of biological pathways due to their wide spectrum of biological activity .

Result of Action

It is known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Action Environment

It is known that the synthesis of pyrimidine derivatives can be influenced by various factors, including temperature and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and other kinases such as glycogen synthase kinase 3 (GSK-3) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . These interactions are crucial as they can modulate cell cycle progression and other cellular processes. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in diseases characterized by abnormal kinase activity, such as cancer and neurodegenerative disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by inhibiting CDK2 and CDK9, leading to cell cycle arrest and activation of pro-apoptotic pathways . Additionally, the compound affects gene expression by altering the activity of transcription factors and other regulatory proteins. These cellular effects highlight the potential of this compound as a valuable tool in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to induce cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and prolonged effects on cell cycle progression and apoptosis. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit kinase activity, leading to therapeutic benefits . At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and optimizing the compound’s use in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target proteins and other biomolecules, influencing its overall biological activity. Studying the subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

4-(2-methylsulfanylpyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEYMEPFBCFBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1404609.png)

![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)

![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)

![N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404613.png)

![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)

![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)